1-(4-Fluoro-6-nitroindolin-1-yl)ethanone

Catalog No.
S12327879
CAS No.
M.F
C10H9FN2O3
M. Wt
224.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluoro-6-nitroindolin-1-yl)ethanone

Product Name

1-(4-Fluoro-6-nitroindolin-1-yl)ethanone

IUPAC Name

1-(4-fluoro-6-nitro-2,3-dihydroindol-1-yl)ethanone

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

InChI

InChI=1S/C10H9FN2O3/c1-6(14)12-3-2-8-9(11)4-7(13(15)16)5-10(8)12/h4-5H,2-3H2,1H3

InChI Key

NNYNPEHJODFVMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2F)[N+](=O)[O-]

1-(4-Fluoro-6-nitroindolin-1-yl)ethanone is a synthetic organic compound characterized by the presence of an indoline structure substituted with a fluorine atom and a nitro group. The molecular formula is C10H8F1N3O2C_{10}H_{8}F_{1}N_{3}O_{2}, and it features a ketone functional group (ethanone) attached to the indoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 1-(4-Fluoro-6-nitroindolin-1-yl)ethanone can be explored through various reactions typical of ketones and nitrogen-containing compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the ketone can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The nitro group can be reduced to an amine, which may enhance the compound's biological activity.
  • Acylation: The indoline nitrogen can participate in acylation reactions, potentially leading to derivatives with varied pharmacological properties.

Research indicates that compounds related to indoline structures, including 1-(4-Fluoro-6-nitroindolin-1-yl)ethanone, exhibit significant biological activities. These include:

  • Antimicrobial Activity: Some indoline derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Certain studies suggest that these compounds may inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
  • Antitumor Activity: Indoline derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

The synthesis of 1-(4-Fluoro-6-nitroindolin-1-yl)ethanone typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting from 5-Nitroindoline: The synthesis can begin with 5-nitroindoline, followed by acylation with acetyl chloride or another acylating agent.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinated reagents during the synthesis process.
  • Final Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

1-(4-Fluoro-6-nitroindolin-1-yl)ethanone has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific diseases, particularly those involving inflammation and cancer.
  • Chemical Probes: It can serve as a chemical probe in biological research for studying enzyme interactions or cellular pathways.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or as a dye.

Studies on the interactions of 1-(4-Fluoro-6-nitroindolin-1-yl)ethanone with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory responses and cancer progression. These interactions can be studied using techniques such as:

  • Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on cell viability, proliferation, and signaling pathways.

Several compounds share structural similarities with 1-(4-Fluoro-6-nitroindolin-1-yl)ethanone, including:

Compound NameStructural FeaturesUnique Properties
5-NitroindolineIndoline structure with a nitro groupKnown for antibacterial properties
4-FluoroindoleIndole structure substituted with fluorineExhibits neuroprotective effects
6-NitroindoleIndole structure with a nitro group at position 6Potential anticancer activity
AcetylindolineIndoline structure with an acetyl groupInvestigated for anti-inflammatory properties

The uniqueness of 1-(4-Fluoro-6-nitroindolin-1-yl)ethanone lies in its specific combination of a fluorine atom and nitro group on the indoline scaffold, which may enhance its biological activity compared to other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

224.05972032 g/mol

Monoisotopic Mass

224.05972032 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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